1-(4-Sec-butylphenyl)propan-1-amine
Description
Significance of Primary Amine Derivatives in Organic Synthesis and Chemical Science
Primary amines, organic compounds bearing an -NH2 group, are of fundamental importance in organic chemistry. fiveable.mesolubilityofthings.comwikipedia.org Their basicity and nucleophilicity make them key participants in a multitude of chemical reactions. wikipedia.org They serve as essential precursors for the synthesis of a vast number of more complex molecules, including amides, imines, and sulfonamides. solubilityofthings.comwikipedia.org The ability of the amine group to form hydrogen bonds also imparts specific physical properties to the molecules in which it is present. chemistry.coach The synthesis of primary amines itself is a significant area of research, with methods like the Gabriel synthesis and reductive amination being cornerstone reactions in the organic chemist's toolkit. chemistry.coachpressbooks.pub
Overview of 1-(4-Sec-butylphenyl)propan-1-amine within Amine Chemistry
This compound is a primary amine derivative of propane. scbt.comsigmaaldrich.com Its structure features a propan-1-amine backbone where the first carbon is attached to a phenyl ring. sigmaaldrich.com This phenyl ring is, in turn, substituted at the para (4-position) with a sec-butyl group. sigmaaldrich.com This specific substitution pattern places it within the family of substituted phenylpropanamines. The presence of the sec-butyl group, a branched alkyl substituent, introduces steric bulk to the molecule, which can influence its reactivity and intermolecular interactions.
Scope and Research Focus on this compound
The primary research interest in this compound lies in its potential as a building block in organic synthesis and as a subject for structure-activity relationship studies. Its utility is often explored in the context of creating larger, more complex molecules where the substituted phenylpropanamine moiety can impart specific properties. Research on this compound is typically found within the catalogs of chemical suppliers and in synthetic chemistry literature, where it is often listed as a research chemical. scbt.comscbt.com
Chemical and Physical Properties
The fundamental properties of a chemical compound are crucial for its application in research and synthesis. The following table summarizes the key identifiers and physical characteristics of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 832741-01-2 | labnovo.com |
| Molecular Formula | C13H21N | scbt.com |
| Molecular Weight | 191.32 g/mol | scbt.com |
| Boiling Point | 273.4 ± 9.0 °C at 760 mmHg | chemsrc.com |
| Density | 0.9 ± 0.1 g/cm³ | chemsrc.com |
Synthesis and Reactivity
While detailed synthetic procedures for this compound are not extensively published in readily accessible literature, its structure suggests that it could be synthesized through established methods for primary amine synthesis. One plausible route is the reductive amination of 4-sec-butylpropiophenone. This would involve the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the desired primary amine.
The reactivity of this compound is characteristic of a primary amine. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. It can be expected to react with a variety of electrophiles. For instance, it would likely undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Reaction with aldehydes and ketones would lead to the formation of imines.
Research Applications and Findings
Currently, there is limited specific research published that details the application of this compound in novel synthetic methodologies or as a key component in the development of new materials or biologically active compounds. Its availability from commercial suppliers suggests its use as a research chemical, likely as a starting material or an intermediate in multi-step synthetic sequences. The sec-butylphenyl moiety could be of interest for introducing a lipophilic and sterically hindered group into a target molecule.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10,13H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAQCNBCIIPMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Sec Butylphenyl Propan 1 Amine and Analogues
Direct Synthetic Routes to 1-(4-Sec-butylphenyl)propan-1-amine
Direct methods for the synthesis of this compound primarily involve the conversion of a corresponding ketone, 1-(4-sec-butylphenyl)propan-1-one (B1307498), into the target amine in a single operational step. Reductive amination stands out as a prominent strategy in this category.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.com This one-pot reaction combines the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by its immediate reduction to the corresponding amine.
The synthesis of this compound via reductive amination typically starts from 1-(4-sec-butylphenyl)propan-1-one. This ketone is reacted with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt like ammonium formate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. tandfonline.com
A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com For instance, the reductive amination of a similar ketone, propiophenone (B1677668), has been demonstrated using various catalytic systems, highlighting the feasibility of this approach for producing phenylpropanamine derivatives. researchgate.net
Table 1: Reducing Agents in Reductive Amination
| Reducing Agent | Typical Solvents | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Generally added after imine formation to avoid reduction of the starting ketone. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Acetonitrile (B52724) | Selective for the reduction of imines in the presence of ketones; reaction is often performed under mildly acidic conditions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, Dichloroethane | A mild and selective reagent, often used for reductive aminations with a wide range of substrates. masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H2/Pd/C) | Ethanol, Methanol | A "green" alternative that often provides high yields and clean reactions. tandfonline.com |
The mechanism of reductive amination proceeds in two main stages. tandfonline.com First, the ketone, 1-(4-sec-butylphenyl)propan-1-one, reacts with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The rate of imine formation is often pH-dependent, with mildly acidic conditions generally favoring the reaction. masterorganicchemistry.com
Multistep Synthetic Pathways
Multistep syntheses offer an alternative approach to this compound and its analogs, often allowing for greater control over the introduction of substituents on the aromatic ring and the side chain.
A common multistep route commences with the Friedel-Crafts acylation of sec-butylbenzene (B1681704). libretexts.org In this electrophilic aromatic substitution reaction, sec-butylbenzene is treated with an acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). lhsciencemansa.orggoogle.com This reaction introduces the propanoyl group onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the sec-butyl group, to yield 1-(4-sec-butylphenyl)propan-1-one.
The resulting ketone then serves as the precursor for the final amine. The conversion of the ketone to the amine can be achieved through the reductive amination strategies described previously or via a two-step process involving reduction of the ketone to an alcohol followed by conversion to the amine. For example, the ketone can be reduced to 1-(4-sec-butylphenyl)propan-1-ol using a reducing agent like sodium borohydride. Subsequent conversion of the alcohol to the amine can be accomplished through various methods, such as the Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source.
Table 2: Friedel-Crafts Acylation for Ketone Precursor Synthesis
| Reactants | Catalyst | Typical Product |
|---|---|---|
| sec-Butylbenzene and Propanoyl Chloride | Aluminum Chloride (AlCl3) | 1-(4-sec-butylphenyl)propan-1-one libretexts.org |
| sec-Butylbenzene and Propionic Anhydride | Aluminum Chloride (AlCl3) | 1-(4-sec-butylphenyl)propan-1-one lhsciencemansa.org |
The synthesis of phenylpropanamine scaffolds can also be approached through various aromatic substitution reactions that build the core structure. While direct electrophilic aromatic substitution on a pre-formed propanamine side chain is generally not feasible due to the deactivating nature of the amino group, other strategies can be employed. libretexts.org
For instance, a nucleophilic aromatic substitution (SNAr) reaction could be envisioned on a suitably activated aromatic ring. wikipedia.org This would involve a substrate with a good leaving group (e.g., a halogen) and strongly electron-withdrawing groups positioned ortho or para to it. A nucleophile containing the propanamine synthon could then displace the leaving group. However, for a molecule like this compound, this is a less common approach due to the electron-donating nature of the sec-butyl group.
More practical approaches often involve the construction of the phenylpropanamine skeleton through a sequence of reactions that includes an initial aromatic substitution to introduce a functional group that can be later elaborated into the desired amine side chain. For example, a Friedel-Crafts reaction to introduce a different functional group that can be later converted to the propanamine side chain is a viable strategy.
Conversion of Nitro Groups to Amine Functionalities
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis and a viable route for preparing precursors to compounds like this compound. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction can be performed with a hydrogen balloon or by using a transfer hydrogenating agent like triethylsilane. organic-chemistry.org This method is known for its high yields and the ability to recycle both the catalyst and surfactant in some systems. organic-chemistry.org
Chemical reduction offers several alternatives to catalytic hydrogenation. A combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a metal-free method for reducing both aromatic and aliphatic nitro groups to amines. organic-chemistry.orgrsc.org This reaction is noted for its broad applicability and tolerance of various functional groups. organic-chemistry.org Another metal-free approach utilizes triphenylphosphine (B44618) to mediate the reductive amination between nitroarenes and boronic acids under visible-light irradiation without a photocatalyst. organic-chemistry.org
Other notable reducing agents and systems include:
Samarium(0) metal: In the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, samarium metal can chemoselectively reduce aromatic nitro groups. organic-chemistry.org
(Ph₃P)₃RuCl₂: This ruthenium complex acts as a catalyst for the chemoselective reduction of nitro groups using zinc and water as the stoichiometric reductant. organic-chemistry.org
Palladium-catalyzed reduction with PMHS: Aromatic nitro groups can be reduced to amines with high yields and wide functional group tolerance using aqueous potassium fluoride (B91410) and polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org
A one-pot protocol can directly convert nitroarenes into N-aryl amides by first reducing the nitro group with trichlorosilane to form an N-silylated amine intermediate, which then reacts with an anhydride. rsc.org
Asymmetric Synthesis Approaches for Chiral this compound
The synthesis of enantiomerically pure chiral amines is of significant importance, particularly in the pharmaceutical industry. Various asymmetric strategies have been developed to obtain specific stereoisomers of compounds like this compound.
Application of Chiral Reagents in Amine Synthesis
Chiral reagents and auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of chiral amines. One of the most versatile and widely used chiral reagents is tert-butanesulfinamide. yale.edu This reagent has been successfully employed on large scales for the synthesis of a wide variety of amines. yale.edu
The general approach involves the condensation of tert-butanesulfinamide with an aldehyde or ketone to form a tert-butanesulfinyl imine. Subsequent stereoselective reduction of the imine C=N bond, followed by acidic removal of the sulfinyl group, yields the desired chiral primary amine.
Another strategy involves the use of chiral amines as building blocks or as chiral bases in enantioselective deprotonation reactions. sigmaaldrich.comsigmaaldrich.com For instance, (R)- or (S)-α-ethylbenzylamine can be used in practical, solvent-free reductive amination reactions to produce C₂-symmetrical secondary amines with high diastereoselectivity. sigmaaldrich.comsigmaaldrich.com These secondary amines can then serve as precursors for other chiral molecules. sigmaaldrich.com
Enantioselective Transformations in C-N Bond Formation
Enantioselective carbon-nitrogen (C-N) bond formation is a powerful strategy for the asymmetric synthesis of chiral amines. acs.org This can be achieved through various catalytic methods, including those that involve radical intermediates or transition-metal catalysis.
Recent advancements have focused on the enantioselective construction of C-N bonds involving radical intermediates. rsc.org These strategies are effective for synthesizing chiral amines and nitrogen-containing heterocycles through pathways such as reductive elimination, radical-polar crossover, and radical-radical cross-coupling. rsc.org
Transition-metal-catalyzed enantioselective coupling reactions of α-aminoalkyl species have also emerged as a significant approach for constructing chiral alkylamines. acs.org These methods offer advantages in terms of functional group compatibility and substrate scope. acs.org For example, palladium-catalyzed asymmetric amination has been shown to be an effective method. nih.gov
Copper-hydride (CuH) catalyzed hydroamination represents another key enantioselective transformation. nih.govorganic-chemistry.org By using modified amine transfer reagents, this method allows for the direct conversion of styrenes and other alkenes into chiral secondary amines with high efficiency and stereoselectivity. nih.govorganic-chemistry.org Mechanistic studies indicate that these modified reagents suppress nonproductive side reactions, leading to improved yields and broader substrate scope. nih.gov
Transition-Metal Catalyzed Synthesis of Alkylamines
Transition-metal catalysis has become a cornerstone of modern organic synthesis, providing efficient and selective routes to complex aliphatic amines from simple starting materials. researchgate.netacs.orgnih.gov
Hydroamination and Hydroaminoalkylation Methods
Hydroamination and hydroaminoalkylation are atom-economical reactions that involve the addition of an amine's N-H bond or α-C-H bond across a carbon-carbon multiple bond. rsc.orgresearchgate.net These methods offer a direct route to secondary and tertiary amines from simple, unfunctionalized hydrocarbon feedstocks. acs.orgrsc.org
Hydroamination involves the direct addition of an amine to an unactivated alkene, representing an ideal approach for amine synthesis. acs.org Transition-metal catalysts, including those based on palladium, have been developed for this purpose. For instance, a Pd(OAc)₂/O₂/pyridine system can catalyze the Markovnikov oxidative amination of aliphatic alkenes. acs.org
Hydroaminoalkylation is a C-H functionalization reaction that allows for the alkylation of amines using alkenes or alkynes as the alkylating agents. researchgate.net This transformation is mediated by various catalysts, including early and late transition metals, as well as photoredox catalysts, each operating through distinct mechanistic pathways. researchgate.net A multicomponent reductive photocatalytic technology has been developed that combines dialkylamines, carbonyls, and alkenes to construct complex tertiary alkylamines in a single step through an olefin-hydroaminoalkylation process. cam.ac.uk
Comparison of Hydroamination and Hydroaminoalkylation
| Feature | Hydroamination | Hydroaminoalkylation |
| Bond Added | N-H bond of an amine | α-C-H bond of an alkylamine |
| Reactants | Amine and alkene/alkyne | Amine and alkene/alkyne |
| Product | Secondary or tertiary amine | Alkylated amine |
| Catalysis | Transition-metal catalysts (e.g., Pd) | Early and late transition-metal catalysts, photoredox catalysts |
C(sp³)–H Functionalization Strategies
Direct functionalization of C(sp³)–H bonds is a powerful and efficient strategy for diversifying existing molecules and synthesizing complex amines. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, making it highly atom- and step-economical. acs.org
Transition-metal catalysis plays a crucial role in directed C(sp³)–H functionalization. researchgate.netresearchgate.netucsf.edu Palladium-catalyzed reactions, for example, can append arene feedstocks to tertiary alkylamines via C(sp³)–H functionalization. researchgate.net The use of specific ligands can control the regioselectivity of the C–H activation step. researchgate.net These reactions can also be rendered enantioselective. researchgate.net
Recent developments have also focused on the site-selective functionalization of primary aliphatic amines. rsc.org This can be achieved through a combination of photoredox catalysis and hydrogen atom transfer (HAT) for α-C(sp³)–H functionalization, or through palladium-catalyzed γ- and δ-C(sp³)–H functionalization directed by the native amine group. rsc.org Reversible HAT catalysis under visible light photoredox conditions has been shown to be a mild and efficient method for the regioselective α-C(sp³)–H functionalization at the most sterically hindered site of trialkylamines. nih.gov
Photoredox Catalysis in Amine Synthesis
The application of photoredox catalysis to the synthesis of complex amines involves the generation of α-amino radicals from primary amine derivatives. nih.gov These radicals can then engage in coupling reactions with various partners, such as electron-deficient alkenes, to form new C-C bonds. nih.gov A key challenge in dealing with primary and secondary amines is the potential for competitive N-alkylation, which can hinder the desired α-amino radical formation. nih.gov
To overcome this, a common strategy involves the use of a protecting group on the nitrogen atom, such as a trifluoromethanesulfonyl group. This group serves a dual purpose: it allows for the complete deprotonation of the N-H bond and renders the α-C-H bond more susceptible to intermolecular hydrogen atom transfer (HAT). nih.gov
The general mechanism for the photoredox-catalyzed α-alkylation of a primary amine derivative can be described as follows:
Photoexcitation: A photocatalyst (PC), often an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (PC*). acs.orgbris.ac.uk
Single Electron Transfer (SET): The excited photocatalyst interacts with a species in the reaction mixture. In some systems, an azide (B81097) ion (N₃⁻) can undergo SET with the excited photocatalyst to form a reduced photocatalyst radical anion (PC•−) and an azidyl radical (N₃•). acs.orgbris.ac.uk
Hydrogen Atom Transfer (HAT): The highly reactive azidyl radical abstracts a hydrogen atom from the α-carbon of the deprotonated amine derivative, generating an α-amino radical. acs.orgbris.ac.uk
Radical Coupling: The α-amino radical adds to an electron-deficient alkene, forming a new carbon-centered radical. nih.gov
Reduction and Protonation: The carbon-centered radical is then reduced by the photocatalyst radical anion (PC•−), regenerating the ground-state photocatalyst and forming a carbanion. This carbanion is subsequently protonated to yield the final alkylated amine product. nih.govacs.org
Recent research has also demonstrated the direct α-C-H alkylation of unprotected primary aliphatic amines using a dual catalytic system involving a photoredox catalyst and a HAT catalyst, such as an azide ion. acs.orgbohrium.com This approach avoids the need for an in-situ masking of the amine's reactivity. bohrium.com
| Catalyst System Component | Function | Example |
| Photocatalyst | Absorbs visible light and initiates electron transfer | 4CzIPN, Ir(ppy)₃ |
| HAT Catalyst | Facilitates the abstraction of a hydrogen atom | Azide ion (N₃⁻), Quinuclidine |
| Alkene Acceptor | Couples with the α-amino radical | Acrylates, Vinyl phosphonates, Styrenes |
| Solvent | Provides the reaction medium | Acetonitrile |
Hydrogen Borrowing Methodologies for Amine Alkylation
The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an atom-economical and environmentally benign strategy for the formation of C-N and C-C bonds. beilstein-journals.orgacs.orgcsic.es This process allows for the use of alcohols as alkylating agents, with water being the only byproduct. acs.orgrsc.org The core principle involves the temporary "borrowing" of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in a subsequent reaction before the hydrogen is returned. acs.orgnih.gov
The general catalytic cycle for the N-alkylation of an amine with an alcohol proceeds as follows:
Dehydrogenation: A transition-metal catalyst, often based on ruthenium, iridium, or manganese, oxidizes the alcohol to an aldehyde or ketone by removing two hydrogen atoms. beilstein-journals.orgrsc.orgacs.org
Condensation: The in situ generated aldehyde or ketone condenses with an amine to form an imine intermediate. rsc.org
Hydrogenation: The metal-hydride species, which holds the "borrowed" hydrogen, then reduces the imine to form the new, more substituted amine, regenerating the active catalyst. rsc.org
This methodology has been successfully applied to a wide range of amine alkylations, including the challenging methylation of amines using methanol. nih.gov Various transition metals, including earth-abundant metals like iron and manganese, have been developed as effective catalysts for these transformations. rsc.orgnih.gov
| Catalyst Metal | Typical Reaction | Key Features |
| Ruthenium | N-alkylation of anilines with benzyl (B1604629) alcohol | One of the earliest and most studied systems. acs.org |
| Iridium | β-alkylation of secondary alcohols with primary alcohols | Highly active, can operate under air. acs.org |
| Manganese | N-alkylation of amines with benzylic and aliphatic alcohols | Utilizes an earth-abundant and less toxic metal. beilstein-journals.orgrsc.org |
| Iron | N-alkylation of heteroaryl amines with benzylic alcohols | Another earth-abundant metal catalyst system. rsc.org |
Protective Group Strategies in this compound Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are often essential to prevent unwanted side reactions of the amine functionality. masterorganicchemistry.comorganic-chemistry.org The amine group is nucleophilic and can react with various electrophiles, necessitating its temporary "masking" as a less reactive functional group. organic-chemistry.org
Carbamate (B1207046) Protecting Groups and Their Orthogonal Removal
Carbamates are one of the most widely used classes of protecting groups for amines due to their ease of installation, stability under a variety of reaction conditions, and predictable removal. masterorganicchemistry.comchem-station.com They effectively reduce the nucleophilicity of the amine nitrogen. organic-chemistry.org
Common carbamate protecting groups include:
tert-Butyloxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com
Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (CbzCl) and removed by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under basic conditions, for example, with piperidine (B6355638) in DMF. masterorganicchemistry.comwikipedia.org
The differential lability of these groups allows for an orthogonal protection strategy . masterorganicchemistry.comorganic-chemistry.org This means that in a molecule with multiple protected functional groups, one group can be selectively removed without affecting the others. wikipedia.org For instance, a Boc group can be cleaved with acid while a Cbz group on the same molecule remains intact, allowing for sequential chemical modifications at different sites. masterorganicchemistry.com
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) masterorganicchemistry.comwikipedia.org |
Other Amine Protecting Group Considerations
Other notable amine protecting groups include:
Tosyl (Ts): A sulfonamide group that is very stable and requires strong acid or reducing conditions for removal. wikipedia.orgchemistrytalk.org
Acetyl (Ac) and Benzoyl (Bz): Amide-based protecting groups that are generally very stable and often require harsh conditions for cleavage. wikipedia.org
Trifluoroacetyl: Can be used to protect secondary amines and is removed with a much stronger acid. chemistrytalk.org
The selection of an appropriate protecting group is a critical aspect of synthetic design, ensuring that the desired chemical transformations can be carried out with high selectivity and yield. organic-chemistry.org
Reaction Mechanisms and Mechanistic Organic Chemistry of 1 4 Sec Butylphenyl Propan 1 Amine
Reaction Pathways Involving the Amine Functional Group
The lone pair of electrons on the nitrogen atom of 1-(4-sec-butylphenyl)propan-1-amine confers nucleophilic and basic properties, enabling it to participate in a variety of chemical reactions.
Nucleophilic Reactivity of Primary Amine Moiety
The primary amine group in this compound is a potent nucleophile, readily attacking electron-deficient centers. numberanalytics.comfiveable.me This reactivity is fundamental to many of its chemical transformations. The nucleophilicity of amines is influenced by several factors, including steric hindrance and electronic effects. fiveable.me Primary amines, such as this compound, are generally more nucleophilic than more sterically hindered secondary or tertiary amines. fiveable.me
In nucleophilic substitution reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group. numberanalytics.com For instance, the reaction with alkyl halides can lead to the formation of secondary amines. However, such reactions can often proceed further to yield tertiary amines and even quaternary ammonium (B1175870) salts due to the similar reactivity of the newly formed amines. numberanalytics.compressbooks.pub
The table below summarizes the general trend of nucleophilicity among different classes of amines.
| Amine Type | General Structure | Relative Nucleophilicity | Key Influencing Factor |
| Primary Amine | R-NH₂ | High | Less steric hindrance allows for easier access to the electrophile. fiveable.me |
| Secondary Amine | R₂-NH | Moderate | Increased steric hindrance compared to primary amines. fiveable.me |
| Tertiary Amine | R₃-N | Low | Significant steric hindrance impedes the approach to the electrophile. fiveable.me |
Condensation Reactions Forming Imine Intermediates
A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgyoutube.comlumenlearning.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The formation of imines is a reversible process and is typically catalyzed by acid. masterorganicchemistry.comlumenlearning.comlibretexts.org
The mechanism proceeds through the following key steps:
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com
Proton Transfer: A proton is transferred to form a neutral intermediate called a carbinolamine. libretexts.org
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.orglumenlearning.com
Elimination of Water: The lone pair on the nitrogen facilitates the elimination of water, forming a C=N double bond and an iminium ion. libretexts.orgyoutube.com
Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org
The pH of the reaction medium is a critical factor. The reaction rate is generally optimal around a pH of 5. lumenlearning.comlibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination. lumenlearning.comlibretexts.org
Hydrolysis Mechanisms of Amine Derivatives
Imine derivatives of this compound can be hydrolyzed back to the parent amine and the corresponding aldehyde or ketone. masterorganicchemistry.comlibretexts.orgbyjus.com This reverse reaction is typically achieved by treatment with water, often in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.com
The mechanism of imine hydrolysis mirrors the reverse of its formation: masterorganicchemistry.comchemistrysteps.com
Protonation: The imine nitrogen is protonated by an acid, forming an electrophilic iminium ion. chemistrysteps.comvaia.com
Nucleophilic Attack: A water molecule attacks the carbon of the C=N bond. vaia.com
Proton Transfer: A proton is transferred from the oxygen to the nitrogen. chemistrysteps.com
Elimination of Amine: The protonated amine is eliminated as a neutral molecule. chemistrysteps.com
Deprotonation: Deprotonation of the resulting oxonium ion yields the final carbonyl compound. byjus.com
Recent studies have also investigated non-catalyzed hydrolysis mechanisms, particularly at air-water interfaces, suggesting that under certain atmospheric conditions, hydrolysis can proceed without an acid catalyst. acs.org
Radical Species and Transformations
In addition to its nucleophilic reactions, this compound can undergo transformations involving radical intermediates, particularly through the formation of amine radical cations.
Formation and Isomerization of Amine Radical Cations
Amine radical cations are formed by the one-electron oxidation of the parent amine. beilstein-journals.org This can be achieved through various methods, including electrochemical oxidation, chemical oxidants, and photoredox catalysis. beilstein-journals.org Once formed, these radical cations are highly reactive species.
Aliphatic amine radical cations can undergo isomerization through several pathways. researchgate.netacs.orgacs.org One significant pathway involves the formation of transient complexes with alkyl cyclopropanes, which arise from the ring closure of γ-distonic isomers. researchgate.netacs.orgacs.org Metastable primary aliphatic amine radical cations can also isomerize through a process of cleavage and recombination. nih.gov These isomerization processes are often competitive with direct fragmentation reactions. acs.orgacs.org
Intramolecular Hydrogen-Atom Transfer Processes
A key reaction of amine radical cations is intramolecular hydrogen-atom transfer. nih.govacs.orgrsc.org In this process, the nitrogen atom of the radical cation abstracts a hydrogen atom from another part of the molecule. nih.govacs.org This transfer is often reversible and can lead to extensive hydrogen/deuterium exchange in labeled amines before fragmentation occurs. nih.govacs.org
The favorability of these transfers depends on the size of the cyclic transition state, with 1,5- and 1,6-hydrogen atom transfers being particularly common due to the stability of the resulting five- and six-membered ring transition states. nih.govacs.org For primary amine radical cations, the transfer of a hydrogen atom to the nitrogen is an exothermic process. nih.govacs.orgscilit.com This transfer results in the formation of distonic radical cations, which are species where the charge and radical sites are separated. nih.govacs.org These distonic isomers can then undergo further reactions, including rearrangements of the carbon skeleton. acs.org
The table below outlines key aspects of intramolecular hydrogen-atom transfer in amine radical cations.
| Process | Description | Significance | Energetics (for Primary Amines) |
| Hydrogen Abstraction | The nitrogen atom of the radical cation abstracts a hydrogen atom from within the same molecule. nih.govacs.org | Leads to the formation of distonic radical cations and can precede fragmentation. nih.govacs.org | Exothermic nih.govacs.orgscilit.com |
| Cyclic Transition State | The transfer occurs through a cyclic transition state, with five- and six-membered rings being favored. nih.govacs.org | Determines the regioselectivity of the hydrogen transfer. | Lower energy barriers for 1,5- and 1,6-abstractions. nih.govacs.org |
| Distonic Radical Cation Formation | A radical cation is formed where the charge and radical centers are separated. nih.govacs.org | These intermediates can undergo further rearrangements. acs.org | N/A |
Fragmentation Pathways of Amine Radical Cations
The fragmentation of amine radical cations, typically studied via mass spectrometry, provides significant insight into molecular structure. The process begins with the ionization of the molecule, most commonly through the removal of a non-bonding electron from the nitrogen atom, forming a radical cation. libretexts.org For aliphatic amines, the molecular ion peak (M+) will have an odd mass-to-charge ratio (m/z) if it contains one nitrogen atom. miamioh.edulibretexts.org
The most dominant fragmentation pathway for amines is alpha-cleavage, where a bond to the carbon atom adjacent to the nitrogen (the α-carbon) is broken. libretexts.orgscienceready.com.au This process is driven by the formation of a stable, resonance-stabilized cation. The largest alkyl group attached to the α-carbon is preferentially lost. miamioh.edu
In the case of the this compound radical cation (C₁₃H₂₁N⁺•, M⁺• = 191.32), several fragmentation pathways can be predicted based on established principles of mass spectrometry.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage (Loss of an Ethyl Radical): The bond between the α-carbon and the adjacent carbon of the propyl chain can break, leading to the loss of an ethyl radical (•CH₂CH₃). This is a highly favorable pathway, resulting in a stable iminium ion.
Benzylic Cleavage (Loss of a Propylamine Radical): Cleavage of the bond between the phenyl ring and the propan-1-amine group can occur.
Cleavage within the sec-Butyl Group: The sec-butyl substituent on the phenyl ring can undergo fragmentation, typically losing an ethyl or methyl radical.
The table below summarizes the expected major fragments for this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 191 | 162 | •CH₂CH₃ (29) | α-Cleavage |
| 191 | 134 | C₃H₈N• (58) | Benzylic Cleavage |
| 191 | 135 | C₄H₈ (56) | McLafferty-type Rearrangement |
| 191 | 121 | C₅H₁₀ (70) | Cleavage of sec-butyl group |
This table is generated based on general fragmentation principles and may not represent all experimentally observed fragments.
Catalytic Reaction Mechanisms Applicable to Amine Transformations
The transformation of amines is a cornerstone of synthetic organic chemistry, with numerous catalytic systems developed to facilitate these reactions. These mechanisms are applicable to the synthesis and modification of this compound.
Reductive Amination: This is a primary method for synthesizing amines from carbonyl compounds. wikipedia.org The synthesis of this compound would typically involve the reaction of 1-(4-sec-butylphenyl)propan-1-one (B1307498) with ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds through an imine intermediate which is then reduced to the final amine. wikipedia.org Various catalytic systems, including those based on nickel, palladium, or iridium, can be employed. wikipedia.org
Hydrogen-Borrowing Catalysis: This efficient and atom-economical method allows for the N-alkylation of amines using alcohols. organic-chemistry.org A catalyst, often a transition metal complex (e.g., Ru, Ir), temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the alkylated amine. organic-chemistry.org
C–H Amination: Direct C–H amination reactions offer a powerful strategy for forming C–N bonds by functionalizing otherwise inert C–H bonds. acs.orgrsc.org While typically applied to the synthesis of more complex nitrogen-containing heterocycles, the principles can be relevant for side reactions or further derivatization of aromatic amines. These reactions often employ late transition metal catalysts like palladium or rhodium. acs.org
The table below outlines various catalytic systems applicable to amine transformations.
| Reaction Type | Catalyst Type | Description |
| Reductive Amination | Heterogeneous (e.g., Ni, Pd/C) or Homogeneous (e.g., Ir complexes) | Involves the reaction of a ketone/aldehyde with an amine to form an imine, which is then reduced. wikipedia.orgmagtech.com.cn |
| C-N Cross-Coupling | Copper (Ullmann) or Palladium (Buchwald-Hartwig) Catalysts | Couples an amine with an aryl halide or pseudohalide to form an arylamine. acs.orgencyclopedia.pub |
| Hydroamination | Transition Metal Catalysts (e.g., Ru, Rh, Ir) | The direct addition of an N-H bond across an alkene or alkyne. acs.org |
| N-Alkylation | Cobalt or Ruthenium Complexes | Utilizes a "hydrogen-borrowing" mechanism to alkylate amines with alcohols. organic-chemistry.org |
Reaction Kinetics and Inhibitory Mechanisms of Amine Substrates
The reaction kinetics of amines are highly dependent on factors such as pH, solvent, and the specific reactants involved. For instance, the oxidation of amines by hydroxyl radicals in the aqueous phase shows different rate constants for the neutral and protonated forms of the amine. nih.govrsc.org Generally, the neutral form of an amine reacts faster than its protonated counterpart. rsc.org Given that this compound is a primary amine, its reactivity in such oxidation reactions would be significantly influenced by the pH of the medium, which dictates the equilibrium between the protonated and unprotonated species.
In enzymatic systems, amine substrates can also act as inhibitors. Substrate inhibition is a phenomenon where the reaction rate decreases at high substrate concentrations. acs.org This can occur through several mechanisms:
Unproductive Binding: The substrate may bind to the enzyme in a non-productive orientation at high concentrations, sequestering the enzyme in an inactive state.
Binding to an Incorrect Enzyme Form: In some catalytic cycles, the substrate may bind to an intermediate form of the enzyme that it is not supposed to react with, thereby halting the cycle. For example, in the case of indoleamine 2,3-dioxygenase, substrate binding to the ferric form of the enzyme is a proposed inhibitory pathway. acs.org
Formation of an Inhibitory Complex: The substrate might bind to the enzyme-product complex, preventing the release of the product.
For copper amine oxidases, a protonated amine is often the preferred substrate, and the presence of a key active-site base is crucial for the initial binding event and subsequent catalysis. nih.govacs.org An amine substrate like this compound could potentially act as a competitive inhibitor for enzymes that process structurally similar amines, by binding to the active site but not undergoing the catalytic reaction, or doing so at a much slower rate.
The table below presents kinetic data for the oxidation of various amines by hydroxyl radicals, illustrating the difference in reactivity between neutral and protonated forms.
| Amine | Rate Constant of Neutral Form (M⁻¹s⁻¹) | Rate Constant of Protonated Form (M⁻¹s⁻¹) |
| Ammonia | (1.8 ± 0.4) × 10⁸ | (2.3 ± 0.5) × 10⁶ |
| Dimethylamine (DMA) | (3.3 ± 0.2) × 10⁹ | (9.5 ± 1.2) × 10⁶ |
| Diethylamine (DEA) | (4.9 ± 0.1) × 10⁹ | (1.5 ± 0.4) × 10⁸ |
Source: nih.govrsc.org. Data illustrates general trends in amine reactivity.
Derivatization and Structural Modification Strategies for 1 4 Sec Butylphenyl Propan 1 Amine
Synthesis of Imine and Enamine Derivatives
The reaction of a primary amine with an aldehyde or a ketone is a fundamental transformation that yields an imine (often called a Schiff base). youtube.comlibretexts.org This reaction is a reversible process that typically requires acid catalysis. libretexts.org
Enamines are vinylogous amines and are characterized by a nitrogen atom attached to a carbon-carbon double bond. They are typically formed from the reaction of a carbonyl compound with a secondary amine. youtube.comlibretexts.org However, a primary amine like 1-(4-sec-butylphenyl)propan-1-amine would first form an imine, which could potentially tautomerize to an enamine if there is an alpha-hydrogen available on the nitrogen-bearing carbon of the original amine, though the imine form is generally more stable in this case. The direct and stable synthesis of an enamine from this starting material would be unconventional.
Table 1: General Scheme for Imine Formation
| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Catalyst | Product |
|---|---|---|---|
| This compound | R-CHO or R-CO-R' | Acid (e.g., H+) | N-(1-(4-sec-butylphenyl)propylidene)-R' |
Introduction of Heterocyclic Moieties
Incorporating heterocyclic scaffolds is a common strategy in medicinal chemistry to introduce diverse structural and electronic properties. For a primary amine like this compound, this typically involves a multi-step sequence starting with acylation of the amine to form an amide, which then serves as a precursor for cyclization reactions.
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates. mdpi.comnih.gov
To prepare an oxadiazole derivative of this compound, the following general pathway would be employed:
Amide Formation: The starting amine would first be acylated with a suitable carboxylic acid derivative (like an acyl chloride or anhydride) to form an amide.
Hydrazide Formation: The resulting amide would need to be converted into a hydrazide. A more direct route involves reacting an ester derivative of a chosen carboxylic acid with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide. nih.govresearchgate.net
Acylation of Hydrazide: The primary amine, this compound, would be used to acylate the newly formed acid hydrazide, or vice-versa, to create the key N,N'-diacylhydrazine intermediate.
Cyclodehydration: This diacylhydrazine intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride, to induce cyclization and form the 1,3,4-oxadiazole ring. nih.govresearchgate.net
Table 2: General Strategy for 1,3,4-Oxadiazole Synthesis
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of an acid hydrazide from a carboxylic acid ester. | R-COOEt, N₂H₄·H₂O | R-CONHNH₂ |
| 2 | Acylation of this compound. | R'-COCl | (4-sec-butylphenyl)propyl-NHCOR' |
| 3 | Coupling and Cyclization | The products from steps 1 and 2 could be linked and cyclized, or a more direct approach using the amine and a pre-formed oxadiazole precursor would be used. A common method is reacting an acid hydrazide with a carboxylic acid in the presence of a cyclizing agent. | 2,5-disubstituted-1,3,4-oxadiazole |
Triazoles are five-membered rings with three nitrogen atoms. The two common isomers are 1,2,3-triazole and 1,2,4-triazole (B32235). nih.gov The synthesis of 1,2,4-triazoles can be achieved through various methods, often starting from thiosemicarbazides.
A plausible route starting from this compound would be:
Isothiocyanate Formation: The primary amine is converted into an isothiocyanate derivative, for example, by reacting it with carbon disulfide or thiophosgene.
Thiosemicarbazide (B42300) Synthesis: The resulting isothiocyanate is then reacted with an acid hydrazide (R-CONHNH₂). This reaction forms a thiosemicarbazide intermediate.
Cyclization: The thiosemicarbazide is cyclized under basic conditions (e.g., using sodium hydroxide) followed by heating. This intramolecular condensation and elimination of water and hydrogen sulfide (B99878) leads to the formation of the 1,2,4-triazole ring.
Alternatively, the Einhorn–Brunner reaction involves the condensation of hydrazines with diacylamines to form 1,2,4-triazoles. scispace.com
Thiazoles are five-membered rings containing both a sulfur and a nitrogen atom. The most widely used method for their synthesis is the Hantzsch thiazole (B1198619) synthesis. sysrevpharm.org This reaction involves the condensation of an α-haloketone with a thioamide.
To link a thiazole scaffold to this compound, one could perform the following sequence:
Thioamide Formation: The primary amine is first converted into a thioamide. This can be achieved by reacting an amide derivative with a thionating agent like Lawesson's reagent, or by reacting the amine with an acyl chloride followed by a thionating agent. A more direct approach would be to form a thioformamide (B92385) or related thioamide from the amine.
Hantzsch Reaction: The resulting thioamide, now bearing the N-(1-(4-sec-butylphenyl)propyl) group, is reacted with an α-haloketone (e.g., 2-bromoacetophenone). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the ketone, followed by cyclization and dehydration to form the thiazole ring. ekb.eg
Table 3: General Strategy for Thiazole Synthesis (Hantzsch Method)
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of a Thioamide | This compound, Acylating agent, Thionating agent (e.g., P₄S₁₀) | N-(1-(4-sec-butylphenyl)propyl)thioamide |
| 2 | Cyclocondensation | α-haloketone (e.g., R-CO-CH₂Br), Base | 2,4-disubstituted thiazole derivative |
Side-Chain and Aryl Ring Modifications
Modifying the sec-butylphenyl part of the molecule is not straightforward via direct chemical reaction on the final compound due to potential side reactions with the amine group and lack of regioselectivity. Electrophilic aromatic substitution on the phenyl ring, for instance, could lead to a mixture of ortho and meta products relative to the existing alkyl side chain.
Therefore, alterations to this moiety are best achieved through a total synthesis approach. This would involve starting with a different substituted benzene (B151609) raw material. For example, to replace the sec-butyl group with a different alkyl group (e.g., tert-butyl), one would start with tert-butylbenzene (B1681246) instead of sec-butylbenzene (B1681704). From there, the propanamine side chain would be constructed using standard organic chemistry methods, such as:
Friedel-Crafts Acylation: Reacting the substituted benzene (e.g., tert-butylbenzene) with propanoyl chloride and a Lewis acid catalyst (like AlCl₃) to form a propiophenone (B1677668) derivative.
Reductive Amination: The resulting ketone (e.g., 1-(4-tert-butylphenyl)propan-1-one) is then converted to the desired primary amine via reductive amination. This involves reacting the ketone with ammonia (B1221849) or a source of ammonia (like ammonium (B1175870) formate) in the presence of a reducing agent (e.g., NaBH₃CN, H₂/Pd).
This synthetic approach allows for wide variability in the substitution pattern of the phenyl ring and the nature of the alkyl group.
Modifications of the Propan-1-amine Chain
The propan-1-amine chain of this compound presents a versatile platform for structural modification, allowing for the fine-tuning of the compound's physicochemical properties. Research into analogous phenethylamine (B48288) derivatives has highlighted several key strategies for altering this side chain, primarily focusing on the primary amine group and the alkyl backbone. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.
A primary avenue for modification is the N-alkylation of the primary amine. This involves the substitution of one or both hydrogen atoms on the nitrogen with various alkyl groups. The introduction of N-alkyl groups can significantly impact the compound's lipophilicity, basicity, and steric profile. For instance, converting the primary amine to a secondary amine, such as an N-methyl or N-ethyl derivative, can alter its interaction with biological targets. google.com The synthesis of these derivatives can be achieved through methods like reductive amination of a corresponding ketone or direct N-alkylation using alkyl halides. google.com
Another significant modification strategy is the acylation of the amine to form amides. This can be accomplished by reacting the primary amine with acyl chlorides or anhydrides. This transformation converts the basic amine into a neutral amide linkage, which can drastically change the compound's electronic and hydrogen-bonding characteristics.
Furthermore, the propan-1-amine backbone itself can be altered. This includes chain extension or shortening, which can modify the spatial relationship between the phenyl ring and the amine group. Additionally, the introduction of functional groups, such as hydroxyl or fluoro groups, onto the alkyl chain can introduce new interaction points and alter the metabolic stability of the molecule. For example, hydroxylation of the alkyl chain can increase polarity and provide a site for further derivatization.
The primary amine can also serve as a nucleophile in reactions to form more complex functionalities. For example, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively. These modifications introduce hydrogen-bond donors and acceptors, which can facilitate new interactions with target proteins. The synthesis of unsymmetrical ureas from phenethylamine derivatives has been reported as a method to create scaffolds with tunable properties. researchgate.net
Below is a table summarizing potential modifications to the propan-1-amine chain and their rationales:
| Modification Type | Reagents/Methods | Potential Rationale |
| N-Alkylation | Reductive amination, Alkyl halides | Modulate lipophilicity, basicity, and steric bulk |
| N-Acylation | Acyl chlorides, Anhydrides | Convert basic amine to neutral amide, alter electronic properties |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Introduce hydrogen-bond donors/acceptors |
| Backbone Functionalization | Hydroxylation, Fluorination | Introduce new interaction points, alter metabolic stability |
These derivatization strategies provide a robust toolkit for medicinal chemists to systematically explore the chemical space around the this compound core, enabling the development of analogs with tailored properties.
Development of Novel Chemical Scaffolds Based on this compound Core
The this compound core structure serves as a valuable starting point for the development of novel chemical scaffolds in medicinal chemistry. The concept of "scaffold hopping" or scaffold diversification involves using a known active core to generate new molecular architectures with potentially improved properties. nih.gov This approach is crucial for expanding the chemical space and discovering next-generation compounds.
One strategy for developing new scaffolds from the this compound core is through cyclization reactions. The propan-1-amine side chain can be incorporated into a new ring system, leading to conformationally constrained analogs. For example, intramolecular reactions could be designed to form heterocyclic structures like pyrrolidines or piperidines, where the nitrogen atom of the original amine becomes part of the new ring. Such modifications can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to a target.
Another approach involves integrating the this compound motif into larger, more complex molecular frameworks. This can be achieved by using the amine or the phenyl ring as a handle for further chemical elaboration. For instance, the amine can be used as a building block in the synthesis of larger molecules with multiple functional groups. Research on phenethylamine derivatives has shown their utility in creating diverse scaffolds, including those with urea-based structures which are known to engage in key protein interactions. researchgate.net
The 4-sec-butylphenyl group also offers opportunities for scaffold innovation. The alkyl-substituted phenyl ring can be used as a foundation to build fused ring systems or to attach other pharmacophoric elements. For example, the phenyl ring could be further functionalized and then cyclized to form novel polycyclic structures. The development of new bioactive scaffolds is a key aspect of modern drug discovery, allowing for the creation of compounds with novel mechanisms of action or improved therapeutic profiles. researchgate.net
The following table outlines potential strategies for developing novel scaffolds from the this compound core:
| Strategy | Description | Potential Outcome |
| Intramolecular Cyclization | Formation of a new ring incorporating the propan-1-amine side chain. | Conformationally restricted analogs (e.g., substituted pyrrolidines, piperidines). |
| Scaffold Integration | Using the amine as a building block for larger, multi-functional molecules. | Hybrid molecules with combined pharmacophoric features. |
| Phenyl Ring Elaboration | Building fused ring systems onto the existing 4-sec-butylphenyl group. | Novel polycyclic scaffolds with unique 3D shapes. |
| Fragment-Based Growth | Attaching new chemical fragments to either the amine or the phenyl ring. | Exploration of new binding pockets and interactions. |
Through these and other synthetic strategies, the this compound core can be effectively utilized as a template for the rational design and discovery of new chemical entities with diverse structural and functional properties.
Computational Chemistry and Theoretical Investigations of 1 4 Sec Butylphenyl Propan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular structure, stability, and electronic properties of chemical compounds. For phenethylamine (B48288) derivatives, these calculations offer insights into their conformational preferences and electronic behavior, which are crucial for understanding their interactions with biological systems.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, its most stable conformation. For flexible molecules like 1-(4-Sec-butylphenyl)propan-1-amine, which has several rotatable bonds, conformational analysis is performed to identify the various low-energy conformers and their relative stabilities.
Studies on the related molecule, amphetamine, using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G+(d,p) basis set, have identified the most stable conformations. scirp.org These calculations reveal that the preferred conformations are those that facilitate close contact between the aromatic ring and the hydrogen atoms of the amine group. scirp.orgresearchgate.net The internal rotation around the C7-C8 bond significantly influences the molecular shape and the resulting Raman and Raman Optical Activity (ROA) spectra. scirp.orgdtu.dk For amphetamine, different conformers are designated based on the relative position of the substituents around the C8 carbon. dtu.dk Similar conformational preferences are expected for this compound, where the sec-butylphenyl group would influence the rotational barrier and the stability of different conformers.
Table 1: Calculated Minimum Energies and Dipole Moments of Amphetamine (AMP) and Protonated Amphetamine (AMPH+) Conformers Note: This data is for amphetamine and is used here to illustrate the principles of conformational analysis that would apply to this compound. The S-ZC conformation represents the most stable form for both species.
| Species | Conformation | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| AMP | S-ZC | 0.00 | 1.54 |
| S-ZH | 2.59 | 1.87 | |
| S-ZN | 4.81 | 1.98 | |
| AMPH+ | S-ZC | 0.00 | 10.45 |
| S-ZH | 2.63 | 10.12 | |
| S-ZN | 4.90 | 9.87 |
Source: Adapted from quantum chemical DFT/B3LYP/6-311G+(d,p) modeling of amphetamine. scirp.org
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netyoutube.com
For phenethylamine derivatives, DFT calculations are employed to determine these electronic properties. researchgate.netresearchgate.net In a study of various amphetamine derivatives, the HOMO and LUMO energies were calculated to develop Quantitative Structure-Activity Relationship (QSAR) models. unicamp.br The electronic properties, such as the distribution of electron density, are known to be crucial for the biological activity of these compounds. researchgate.net For this compound, the sec-butyl substituent on the phenyl ring would be expected to influence the electron density distribution and thus the HOMO-LUMO energies compared to unsubstituted phenethylamines.
Table 2: Illustrative HOMO-LUMO Energies for a Phenethylamine Analog Note: The following data is hypothetical and serves to illustrate the typical output of a molecular orbital calculation for a phenethylamine derivative.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.7 |
Prediction of Spectroscopic Parameters (e.g., Hyperfine Splitting Constants)
Quantum chemical calculations can predict various spectroscopic parameters. Hyperfine splitting constants (hfccs), which describe the interaction between an unpaired electron and a magnetic nucleus, are particularly relevant for studying radical species. DFT methods have been shown to be reliable for calculating hfccs. aps.orgresearchgate.net The accuracy of these predictions can be enhanced by accounting for molecular vibrations and quantum effects through methods like ab initio path integral molecular dynamics (PIMD) simulations. nih.gov
For a radical derived from this compound, DFT calculations could predict the hfccs for the nitrogen and nearby hydrogen nuclei. These theoretical values can be compared with experimental data from techniques like electron paramagnetic resonance (EPR) spectroscopy to confirm the radical's structure. Studies on similar radicals have shown that DFT functionals like B3LYP can provide accurate hfcc predictions. researchgate.netbiorxiv.org
Density Functional Theory (DFT) Studies
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied in studying reaction mechanisms and structure-activity relationships.
Investigation of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. This provides a detailed understanding of the reaction mechanism.
For example, a DFT study on the pyrolysis of phenylalanine, an amino acid with a phenylethylamine backbone, elucidated the reaction pathways leading to the formation of various products. rsc.orgrsc.org The study identified transition states and calculated the energy barriers for different decomposition routes. rsc.org Similar methodologies could be applied to investigate the metabolic pathways of this compound, such as those involving enzymes like CYP2D6, which is known to metabolize amphetamine through processes like hydroxylation and deamination. drugbank.com Such studies would involve modeling the interaction of the molecule with the active site of the enzyme and calculating the energetics of the transformation.
Structure-Activity Relationship (SAR) Studies via DFT
DFT is a valuable tool in SAR studies, which aim to correlate a molecule's chemical structure with its biological activity. By calculating various electronic and structural descriptors, DFT can help in understanding why certain structural modifications lead to changes in activity.
For phenethylamine derivatives, SAR studies have been conducted to understand their affinity for various receptors, such as the 5-HT2A receptor. nih.govnih.govresearchgate.net These studies have shown that substituents on the phenyl ring and the ethylamine (B1201723) side chain significantly influence binding affinity. nih.govnih.gov For instance, alkyl or halogen groups at the para position of the phenyl ring have been found to have a positive effect on binding affinity. nih.govnih.gov DFT-based descriptors, such as molecular electrostatic potential and frontier orbital energies, can provide a rational basis for these observed trends. researchgate.net A DFT-based SAR study of this compound and its analogs could provide insights into the structural features that are important for its specific biological targets.
Adsorption Mechanisms on Material Surfaces (Analogous Systems)
The adsorption of amines and related aromatic compounds onto various material surfaces is a critical area of study with applications ranging from corrosion inhibition to environmental remediation. The adsorption mechanisms for systems analogous to this compound are multifaceted and can involve a combination of physical and chemical interactions.
Potential adsorption mechanisms for aromatic amines include hydrogen bonding, π–π interactions, electrostatic interactions, and hydrophobic interactions. For instance, film-forming amines (FFAs), which share structural similarities with the subject compound, primarily adsorb onto metal surfaces via their polar amine groups, while their nonpolar hydrocarbon chains form a protective layer. iucr.org
The adsorption process can be influenced by several factors, including the properties of the adsorbent material, the chemical composition of the surrounding medium, temperature, and pressure. scirp.org Computational studies on the adsorption of aniline (B41778) on aminated chitosan/graphene oxide composites have shown that the process can be described by both Langmuir and Freundlich isotherm models, indicating both monolayer and heterogeneous surface adsorption can occur. Kinetic studies of such systems suggest that the adsorption can be rapid and often follows pseudo-first-order or pseudo-second-order kinetics.
The nature of the surface plays a pivotal role in the adsorption mechanism. For example, studies on the adsorption of aromatic hydrocarbons on ice surfaces indicate that adsorption may only follow the Langmuir model at low relative pressures, with lateral interactions between adsorbed molecules becoming significant at higher coverages. osti.gov The interaction of the aromatic ring with the surface is a key factor. In the case of graphene oxide, π-π interactions are a significant driving force for the adsorption of aromatic compounds. acs.org
Molecular Dynamics and Monte Carlo Simulations
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools for investigating the behavior of molecules at an atomic level. These methods provide detailed insights into molecular interactions, structural arrangements, and dynamic processes that are often difficult to probe experimentally.
Simulation of Molecular Interactions and Adsorption Processes (Analogous Systems)
MD and MC simulations have been extensively used to study the adsorption of molecules analogous to this compound on various surfaces. These simulations can elucidate the energetics and mechanisms governing these interactions.
Monte Carlo Simulations:
Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption equilibria. For instance, GCMC simulations of aromatic molecule adsorption on multi-walled carbon nanotubes have been used to develop models that predict adsorption coefficients. rsc.org Similarly, the adsorption of methylamine (B109427) on an ice surface was studied using GCMC simulations, revealing that the stability of the adsorbed monolayer is due to a combination of hydrogen bonding with the surface and dipolar interactions between adjacent adsorbate molecules. bohrium.com These simulations can generate adsorption isotherms and provide information on the orientation of adsorbed molecules. osti.govbohrium.com In studies of α-amino acids on copper surfaces, MC simulations have shown that functional groups like –COOH, aromatic rings, and –NH2 are prioritized for adsorption. nih.gov
Molecular Dynamics Simulations:
MD simulations provide a dynamic picture of the adsorption process, revealing information about binding energies, interaction energies, and the role of different forces. acs.org For example, MD simulations of polymeric sand-fixing agents on quartz surfaces have shown that adsorption is primarily driven by van der Waals forces, with contributions from electrostatic interactions and hydrogen bonding. researchgate.net The binding energy, which indicates the stability of the adsorbed structure, can be calculated from MD simulations. acs.orgresearchgate.net Studies on the sorption of parabens on polymer surfaces have used MD simulations to calculate the Gibbs free energy of adsorption, providing insights into the extent of adsorption on different materials. nih.gov Furthermore, MD simulations have been employed to understand the adsorption of per- and polyfluoroalkyl substances (PFASs) on smectite clay, identifying hydrophobic patches on the surface as the primary adsorption domains. mdpi.com
The table below summarizes findings from simulation studies on analogous systems.
| System | Simulation Method | Key Findings | Reference(s) |
| Aromatic Molecules on Carbon Nanotubes | Monte Carlo | Developed predictive models for adsorption coefficients. | rsc.org |
| Methylamine on Ice | Grand Canonical Monte Carlo | Adsorption monolayer stabilized by hydrogen bonding and dipolar interactions. | bohrium.com |
| α-Amino Acids on Copper | Monte Carlo | Adsorption priority: –COOH > aromatic ring > –NH2. | nih.gov |
| Polymers on Quartz | Molecular Dynamics | Adsorption driven by van der Waals forces, electrostatic interactions, and hydrogen bonding. | researchgate.net |
| Parabens on PVC and FEP | Molecular Dynamics | Calculated Gibbs free energy of adsorption to predict sorption extent. | nih.gov |
| PFASs on Smectite Clay | Molecular Dynamics | Identified hydrophobic surface domains as primary adsorption sites. | mdpi.com |
Theoretical Insights into Molecular Regiochemistry and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of molecules, including their regiochemistry. While specific studies on this compound are scarce, research on analogous aromatic amines and substituted phenyl derivatives provides a valuable framework for understanding its properties.
Regiochemistry:
The regioselectivity of reactions involving aromatic amines is a key area of computational investigation. For instance, computational and experimental studies on the Bischler-Möhlau reaction of aromatic amines with α-bromoketones have been used to understand the factors controlling the formation of substituted indoles. rsc.org Similarly, the regioselectivity of electrophilic aminoalkenylation of heteroaromatics has been shown to be influenced by dynamic, kinetic, or thermodynamic control, which can be elucidated through DFT calculations and molecular dynamics simulations. bohrium.com In the context of the addition of amines to styrene (B11656) derivatives, regioselectivity can be influenced by the catalyst and reaction conditions, with computational studies helping to rationalize the observed outcomes. mdpi.comacs.org
Electronic Properties:
DFT calculations are instrumental in determining the electronic properties of molecules, such as the distribution of electron density, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potentials. These properties are crucial for predicting a molecule's reactivity and interaction with other species. For example, computational studies on aromatic amines have correlated their oxidation rates with their half-wave oxidation potentials, suggesting that the rate-limiting step is the initial one-electron oxidation. osti.gov
The electronic properties of substituted phenyl compounds have also been extensively studied. DFT calculations on square-planar gold complexes with di(4-tert-butylphenyl)ethylene-dithiolato ligands have elucidated the electronic structure of these complex systems. acs.org Furthermore, studies on substituted m-terphenyl (B1677559) Group 12 complexes have used DFT to rationalize trends in NMR spectroscopic parameters, providing insight into their electronic structures. nih.gov The introduction of substituents, such as the sec-butyl group in this compound, can modulate the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions. iucr.orgresearchgate.net
The table below presents a summary of computational findings on the regiochemistry and electronic properties of analogous systems.
| System/Property | Computational Method | Key Insights | Reference(s) |
| Aromatic Amines (Bischler Reaction) | DFT | Elucidation of factors controlling regioselectivity in indole (B1671886) synthesis. | rsc.org |
| Aromatic Amines (Oxidation) | DFT | Correlation of oxidation rates with half-wave oxidation potentials. | osti.gov |
| Substituted Styrenes (Amine Addition) | DFT | Understanding the role of catalysts and reaction conditions in regioselectivity. | mdpi.comacs.org |
| Substituted Phenyl Complexes | DFT | Rationalization of electronic structures and spectroscopic properties. | acs.orgnih.gov |
| Epoxide Ring Opening with Aromatic Amines | DFT | Correlation of reaction yields with the total charge on the amine's -NH2 group. | acs.orgnih.gov |
Advanced Analytical Methodologies for Characterization of 1 4 Sec Butylphenyl Propan 1 Amine
Chromatographic Techniques
Chromatography is fundamental to the separation and analysis of 1-(4-sec-butylphenyl)propan-1-amine from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors
High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of aromatic amines. d-nb.info For this compound, reversed-phase HPLC is typically the method of choice. This involves a non-polar stationary phase, such as a C18 or phenyl-hexyl column, and a polar mobile phase, commonly a gradient mixture of water and organic solvents like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net
Detectors for HPLC Analysis:
UV-Visible (UV-Vis) Detector: The presence of the benzene (B151609) ring in this compound allows for detection using a UV-Vis detector. nih.govgcms.cz Aromatic compounds absorb ultraviolet light, and a characteristic absorbance spectrum can be used for identification and quantification. The sensitivity of this method can be enhanced by using a diode array detector (DAD) with a high-sensitivity flow cell and by optimizing the injection volume. gcms.czchromatographyonline.comchromatographyonline.com
Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be employed. nih.govmdpi.com Since primary amines like the target compound are not naturally fluorescent, a pre-column or post-column derivatization step is necessary. chromatographyonline.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) react with the primary amine group to form highly fluorescent derivatives. nih.govnih.gov This allows for detection at very low concentrations. nih.gov The selection of excitation and emission wavelengths is critical for optimal performance. chromatographyonline.com
A typical HPLC method for a related primary aromatic amine is detailed in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18, 3.0 x 100 mm, 1.8 µm |
| Mobile Phase | Gradient of Water and Methanol |
| Flow Rate | 1.5 mL/min |
| Detector | Diode-Array Detector (DAD) |
| Column Temperature | 40 °C |
| Data adapted from a method for analyzing primary aromatic amines. gcms.czchromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Amine Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. For primary amines, derivatization may sometimes be used to increase volatility and improve chromatographic peak shape. drugbank.com
In the analysis of aliphatic amines, a common fragmentation pattern observed in the mass spectrum is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic amines, a characteristic fragmentation pathway is the loss of a neutral ammonia (B1221849) (NH₃) molecule from the protonated molecular ion. hnxb.org.cn The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation. The molecular ion peak, which corresponds to the mass of the intact molecule, is typically observed, and its odd mass can be indicative of the presence of a single nitrogen atom. libretexts.org
Chemical Isotope Labeling for Quantitative Analysis
For precise and accurate quantification, particularly at low concentrations, chemical isotope labeling coupled with mass spectrometry is an advanced methodology. This technique involves derivatizing the analyte with a reagent that is available in both a light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopic form. rsc.org
The sample containing the target amine is derivatized with the light version of the reagent, while a known amount of an internal standard (an isotopically labeled version of the analyte) is derivatized with the heavy version. The two are then mixed and analyzed, typically by LC-MS. The mass spectrometer can distinguish between the light and heavy-labeled analytes based on their mass difference. By comparing the peak intensities of the analyte and the internal standard, a highly accurate and precise quantification can be achieved. Reagents like dansyl chloride are commonly used for the derivatization of amines in this approach. rsc.org
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) gives the exact molecular weight and elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, integration, and splitting patterns of the signals, the connectivity of atoms within the molecule can be deduced.
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the sec-butyl group, the aromatic ring, and the propan-1-amine side chain.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (C₆H₄) | ~7.0-7.3 | Doublets | 4H |
| Methine Proton (-CH(NH₂)-) | ~3.8-4.2 | Triplet | 1H |
| Methylene Protons (-CH₂-CH₃) | ~1.6-1.8 | Multiplet | 2H |
| Amine Protons (-NH₂) | Variable (broad singlet) | Singlet (broad) | 2H |
| Methine Proton (sec-butyl) | ~2.5-2.7 | Sextet | 1H |
| Methylene Protons (sec-butyl) | ~1.5-1.7 | Multiplet | 2H |
| Methyl Protons (sec-butyl, -CH₃) | ~1.2-1.3 | Doublet | 3H |
| Methyl Protons (-CH₂-CH₃) | ~0.8-1.0 | Triplet | 3H |
| Methyl Protons (sec-butyl, -CH₂CH₃) | ~0.8-0.9 | Triplet | 3H |
Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would show a separate signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts provide information about the electronic environment of each carbon.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic Carbons (C-N and C-alkyl attached) | ~140-150 |
| Aromatic Carbons (CH) | ~125-130 |
| Methine Carbon (-CH(NH₂)-) | ~50-60 |
| Methine Carbon (sec-butyl) | ~40-45 |
| Methylene Carbon (-CH₂-CH₃) | ~30-35 |
| Methylene Carbon (sec-butyl) | ~30-35 |
| Methyl Carbon (sec-butyl, -CH₃) | ~20-25 |
| Methyl Carbon (-CH₂-CH₃) | ~10-15 |
| Methyl Carbon (sec-butyl, -CH₂CH₃) | ~10-15 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental formula. nih.govnih.gov This is a critical step in the identification of an unknown compound or the confirmation of a synthesized one. The molecular formula for this compound is C₁₃H₂₁N. scbt.com
Using HRMS, the measured mass of the molecular ion can be compared to the calculated theoretical mass. warwick.ac.uk The small difference between these values, known as the mass error, is typically in the parts-per-million (ppm) range for a correct assignment.
Calculated Exact Masses for C₁₃H₂₁N Adducts:
| Adduct | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₃H₂₂N⁺ | 192.17468 |
| [M+Na]⁺ | C₁₃H₂₁NNa⁺ | 214.15662 |
| [M+K]⁺ | C₁₃H₂₁NK⁺ | 230.13056 |
| Predicted values for common adducts. uni.lu |
The fragmentation pattern observed in HRMS can also provide valuable structural information, corroborating the data obtained from other analytical techniques. hnxb.org.cn
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and direct technique for the detection and characterization of paramagnetic species, which are molecules containing one or more unpaired electrons. springernature.com In the context of this compound, EPR is particularly valuable for studying transient radical intermediates that may form during metabolic processes, chemical reactions, or degradation pathways. Many chemical and biological reactions, including those involving catalysis, proceed through radical mechanisms. springernature.comuantwerpen.be
The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states, creating a characteristic spectrum. The resulting EPR spectrum provides detailed information about the electronic and geometric structure of the paramagnetic species. springernature.com However, many radical intermediates are highly reactive and short-lived, making their direct detection challenging. uantwerpen.be
To overcome this, the spin trapping technique is frequently employed. farmaceut.orgmdpi.com This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic nitroxide radical, known as a spin adduct. mdpi.com This spin adduct is sufficiently long-lived to be detected and characterized by EPR. farmaceut.org Common spin traps include nitrones like N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). farmaceut.orgsrce.hr
For amphetamine-like compounds, which are structurally related to this compound, EPR studies have successfully identified radical intermediates formed during bioactivation. researchgate.net For instance, the bioactivation of 3,4-methylenedioxyamphetamine (MDA) has been shown to produce a carbon-centered free radical, identifiable by its characteristic triplet of doublets in the EPR spectrum. researchgate.net The analysis of the EPR spectrum's parameters, such as the g-factor and hyperfine splitting constants (HFS), allows for the identification of the specific radical formed. srce.hrresearchgate.net The hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), providing crucial structural information about the radical's immediate environment. researchgate.net
| Parameter | Description | Typical Value Range for Amine Radical Adducts | Reference |
| g-factor (giso) | A dimensionless constant that is characteristic of the radical's electronic environment. | 2.0050 - 2.0065 | researchgate.net |
| Nitrogen HFS (ΑN) | The hyperfine splitting constant for the nitrogen nucleus in the spin adduct. Measured in Gauss (G) or Megahertz (MHz). | 13-16 G (36-45 MHz) | researchgate.net |
| β-Hydrogen HFS (ΑHβ) | The hyperfine splitting constant for the hydrogen atom(s) on the carbon adjacent to the nitrogen in the spin adduct. | 2-10 G (5-28 MHz) | researchgate.net |
This table presents typical parameters for PBN or DMPO spin adducts of radicals similar to those expected from this compound. Actual values depend on the specific radical, spin trap, and solvent used.
By combining experimental EPR data with quantum chemical calculations, the identity and structure of the transient radical intermediates of compounds like this compound can be confidently assigned. researchgate.net This methodology is critical for understanding reaction mechanisms, metabolic activation, and potential toxicity pathways involving free radical species. uantwerpen.be
Advanced Hyphenated Techniques (e.g., HPLC-MS/MS)
The characterization and quantification of novel compounds such as this compound in complex matrices necessitate highly selective and sensitive analytical methods. Advanced hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. ajrconline.orgsaspublishers.com High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a preeminent example of such a technique, widely used for the analysis of novel psychoactive substances (NPS) and related compounds. numberanalytics.comspectroscopyonline.com
HPLC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and structural identification power of tandem mass spectrometry. saspublishers.com The process involves:
Chromatographic Separation (HPLC): The sample is injected into the HPLC system, where individual components are separated based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). arabjchem.org This step is crucial for isolating the analyte of interest, this compound, from other compounds in the mixture.
Ionization: As the separated components exit the HPLC column, they enter the mass spectrometer's ion source. Techniques like Electrospray Ionization (ESI) are commonly used to generate charged molecules (ions) from the analyte without significant fragmentation.
Mass Analysis (MS and MS/MS): The generated ions are then separated in a mass analyzer based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected. This parent ion is then fragmented through collision-activated dissociation (CAD), and the resulting fragment ions are analyzed. epa.gov This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation and enhancing selectivity. numberanalytics.comepa.gov
The use of HPLC-MS/MS offers several advantages for the analysis of amine compounds. It provides exceptional sensitivity and selectivity, allowing for the detection of trace amounts of substances in complex biological or chemical samples. spectroscopyonline.comarabjchem.org The technique is versatile and has been successfully applied to the determination of a wide range of biogenic amines in various matrices. nih.govresearchgate.net For quantitative analysis, stable-isotope-labeled internal standards can be used to achieve high accuracy and precision. explorationpub.com
| Analytical Parameter | Description | Expected Data for this compound |
| Retention Time (RT) | The time taken for the analyte to pass through the HPLC column. Dependent on the specific column and mobile phase used. | Compound-specific; determined experimentally. |
| Parent Ion (Precursor Ion) | The mass-to-charge ratio (m/z) of the intact, ionized molecule. For this amine, it would likely be the protonated molecule [M+H]⁺. | m/z 192.17 (Calculated for C₁₃H₂₂N⁺) |
| Fragment Ions (Product Ions) | The m/z values of the characteristic fragments produced from the parent ion in the MS/MS stage. | Fragments resulting from the loss of the propyl group, cleavage of the butyl group, or other characteristic bond ruptures. |
The parent ion value is calculated based on the monoisotopic mass of the compound. Fragment ions are predictive and would need to be confirmed via experimental analysis.
Given the structural similarities to other phenethylamines, the fragmentation of this compound would likely involve cleavage at the benzylic position and within the alkyl side chains, providing a unique mass spectrum for unambiguous identification. uantwerpen.be This makes HPLC-MS/MS an essential tool for the definitive characterization and quantification of this compound in forensic, clinical, and research settings. numberanalytics.comspectroscopyonline.com
Applications in Advanced Materials and Catalysis Research
Role in Organic Catalysis and Organocatalysis
Primary amines are a cornerstone of organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions. One of the key activation modes involving primary amines is iminium catalysis. acs.orgnih.gov In this process, the primary amine reversibly reacts with α,β-unsaturated aldehydes or ketones. This reaction forms a positively charged iminium ion, which is more reactive towards nucleophilic attack than the original carbonyl compound. thieme-connect.combeilstein-journals.org
The use of chiral primary amines allows for the creation of specific stereoisomers of the product, a critical consideration in pharmaceutical synthesis. rsc.orgsioc-journal.cn While research has extensively covered catalysts derived from natural sources like Cinchona alkaloids and amino acids, synthetic primary amines like 1-(4-sec-butylphenyl)propan-1-amine offer a platform for fine-tuning catalyst structure. rsc.org The bulky 4-sec-butylphenyl group can play a crucial role in controlling the stereochemical outcome of a reaction by creating a specific chiral environment around the active iminium ion, thus directing the approach of the nucleophile. beilstein-journals.org This steric influence is a key area of investigation for developing new, highly selective organocatalysts.
Table 1: Iminium Catalysis Overview
| Feature | Description | Reference |
|---|---|---|
| Catalyst Type | Chiral primary or secondary amines. | nih.gov |
| Activation Mode | Formation of an iminium ion from an α,β-unsaturated carbonyl compound. | thieme-connect.com |
| Mechanism | The iminium ion lowers the LUMO of the substrate, activating it for nucleophilic attack. | beilstein-journals.org |
| Key Advantage | Enables highly enantioselective reactions for synthesizing chiral molecules. | acs.org |
| Potential Role of the Title Compound | The sec-butylphenyl group could provide steric hindrance to influence stereoselectivity. | - |
Potential in Transition Metal Catalysis for Amine Synthesis
Transition metal-catalyzed reactions are fundamental tools for constructing complex molecules, including aliphatic amines. acs.org Methods such as hydroamination, which involves the addition of an amine to an alkene, and various cross-coupling reactions that form carbon-nitrogen (C-N) bonds are central to modern synthetic chemistry. acs.orgrsc.org Catalysts based on iridium, rhodium, and palladium have been developed for these transformations, enabling the synthesis of a wide array of chiral amines. acs.orgd-nb.info
The synthesis of this compound could potentially be achieved through these advanced catalytic methods. For instance, the direct asymmetric reductive amination of 1-(4-sec-butylphenyl)propan-1-one (B1307498) with an ammonia (B1221849) source, catalyzed by a chiral iridium or rhodium complex, represents a highly efficient potential route. d-nb.info Alternatively, palladium-catalyzed hydroamination of 4-sec-butylstyrene could provide the amine scaffold. acs.org
Furthermore, primary amines themselves can serve as ligands or directing groups in transition metal catalysis. The nitrogen atom can coordinate to the metal center and influence the catalyst's reactivity and selectivity in C-H activation or other functionalization reactions. nih.govacs.org
Research into Amine-Based Antioxidants and Regeneration Mechanisms
Aromatic amines are a major class of primary antioxidants, particularly valued for their ability to protect materials like polymers and lubricants from oxidative degradation at elevated temperatures. sci-hub.semdpi.com They function as radical scavengers, terminating the auto-oxidation chain reaction by donating a hydrogen atom from the N-H group to reactive peroxy radicals (ROO•). This process converts the highly reactive radicals into stable compounds and leaves a resonance-stabilized aminyl radical. mdpi.comspecialchem.com
The structure of this compound, being a secondary aromatic amine, makes it a candidate for antioxidant applications. The sec-butyl group enhances its solubility in non-polar media like oils and polymers. Research on related aromatic amines has shown that their effectiveness is linked to the stability of the resulting aminyl radical and the ability to participate in regeneration cycles. sci-hub.seresearchgate.net One such mechanism involves the regeneration of the parent amine from its oxidized forms, such as nitroxide radicals, potentially through interaction with other antioxidants like phenols. sci-hub.semdpi.com This catalytic cycle allows a single amine molecule to neutralize multiple free radicals, significantly enhancing its protective effect.
Table 2: Antioxidant Mechanisms of Aromatic Amines
| Mechanism Step | Description | Reference |
|---|---|---|
| Chain-Breaking | The aromatic amine (Ar₂NH) donates a hydrogen atom to a peroxy radical (ROO•). | mdpi.com |
| Intermediate Formation | A stable aminyl radical (Ar₂N•) and a hydroperoxide (ROOH) are formed. | sci-hub.se |
| Radical Trapping | The aminyl radical can react with other radicals, or be oxidized to a nitroxide radical. | mdpi.com |
| Regeneration | The original amine can be regenerated from its oxidized forms, enhancing stoichiometric efficiency. | sci-hub.sepatsnap.com |
Development of New Chemical Reagents and Building Blocks
Primary amines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and materials science industries. rsc.org this compound and its analogs are available as research chemicals, indicating their use as starting materials for creating more complex molecules. fluorochem.co.ukscbt.com
The compound serves as a versatile scaffold that can be modified to produce a wide range of derivatives. The primary amine group can undergo reactions like alkylation, acylation, and condensation to form a variety of functional groups and heterocyclic systems. The 4-sec-butylphenyl group is a key feature, modulating the lipophilicity and steric profile of the resulting molecules. This is a critical aspect of drug design, where balancing these properties is essential for achieving desired biological activity and pharmacokinetic profiles. For example, structurally similar compounds are used as intermediates in the synthesis of molecules with applications in neuroscience and as antifungal agents. The development of synthetic routes to derivatives of such amines is an active area of research, aiming to expand the library of available building blocks for creating new chemical entities. nih.govethz.ch
Table 3: Related Amine Building Blocks and Their Applications
| Compound | Key Structural Feature | Application Area | Reference |
|---|---|---|---|
| 1-(4-Fluorophenyl)propan-1-amine | Fluoro-substituted phenyl group | Pharmaceutical research, CNS agents | |
| (R)-1-(4-Tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | N-methyl and naphthalene (B1677914) groups | Antifungal agents | |
| 3-(4-Tert-butylphenyl)propan-1-amine | Tert-butylphenyl group | Synthesis of antiarrhythmic agents | - |
Future Directions and Emerging Research Avenues
Integration of Machine Learning and AI in Amine Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how scientists approach the synthesis of amines. pku.edu.cnacs.org Machine learning (ML) algorithms are increasingly being employed to predict the outcomes of chemical reactions, including the synthesis of complex amines. pku.edu.cnnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict reaction feasibility, yields, and optimal conditions. nih.gov
However, challenges remain. The accuracy of these predictive models is heavily dependent on the quality and quantity of the training data. pku.edu.cnnih.govrsc.org Imperfections in reaction datasets, such as missing information on reactants or reaction conditions, can limit the model's ability to represent viable synthetic routes accurately. rsc.org Despite these limitations, the integration of AI is poised to accelerate the discovery and development of new amine-containing compounds by enabling chemists to explore a wider range of synthetic possibilities with greater efficiency. rsc.org
Table 1: Applications of AI in Amine Synthesis Prediction
| Application | Description | Key Benefits |
| Retrosynthesis Planning | AI algorithms predict potential synthetic routes for a target amine molecule by working backward from the final product. acs.orgrsc.orgrsc.org | Increased accuracy and diversity of predicted pathways, acceleration of drug discovery. acs.orgacs.org |
| Reaction Yield Prediction | Machine learning models are trained on large datasets to predict the yield of a specific amine synthesis reaction. pku.edu.cnnih.gov | Optimization of reaction conditions, reduction of experimental effort. nih.gov |
| Catalyst Design | AI can be used to screen virtual libraries of potential catalysts to identify those with enhanced performance for amine synthesis. rsc.org | Accelerated discovery of more efficient and selective catalysts. |
| Property Prediction | ML models can predict the physicochemical properties of novel amine compounds, aiding in the design of molecules with desired characteristics. acs.orgacs.org | More targeted and efficient design of new chemical entities. acs.org |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for amines, aiming to reduce the environmental impact of chemical processes. ijrpr.comrsc.org This involves the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. opcw.org
A significant focus in the sustainable synthesis of amines is the development of catalytic methods that are more environmentally friendly. rsc.org For instance, transition metal-catalyzed reactions are being explored for their efficiency in forming C-N bonds. ijrpr.com Researchers are also investigating the use of deep eutectic solvents (DESs) as green alternatives to traditional organic solvents. mdpi.com DESs are often biodegradable, derived from renewable resources, and can be tailored for specific reactions, sometimes even acting as co-catalysts. mdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, is another promising green approach. mdpi.com Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and waste. mdpi.com Additionally, solvent-free synthesis methods, such as mechanochemical grinding, are being developed to further minimize environmental impact. mdpi.com The application of these green chemistry principles is crucial for the long-term sustainability of amine production. ijrpr.com
Exploration of Novel Reactivities and Mechanistic Discoveries
The field of amine synthesis is continuously expanding with the discovery of new reactions and a deeper understanding of reaction mechanisms. ijrpr.comacs.org Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of amines, enabling the formation of amine radical cations which can then undergo a variety of useful transformations. beilstein-journals.org This method allows for the construction of complex aliphatic amines under mild conditions. cam.ac.uk
Researchers are also exploring novel strategies for the direct functionalization of amines. ijrpr.com This includes the development of new catalysts and reagents for reactions such as hydroamination and C-H functionalization, which allow for the direct formation of C-N bonds. ijrpr.comacs.org For example, new catalytic systems are being developed for the N-alkylation of amines using organocopper reagents. acs.org
A detailed understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. ijrpr.com Mechanistic studies, often aided by computational chemistry, help to elucidate the roles of catalysts, intermediates, and transition states in amine reactions. ijrpr.comacs.org This knowledge allows for the rational design of new catalysts and the optimization of reaction conditions.
Design of Next-Generation Amine-Containing Chemical Scaffolds
The development of novel amine-containing chemical scaffolds is a key area of research, particularly in medicinal chemistry and materials science. nih.govunife.it These scaffolds serve as the core structures for the development of new drugs and functional materials. nih.gov
Researchers are designing and synthesizing new scaffolds with specific three-dimensional arrangements of functional groups to interact with biological targets or to impart desired properties to materials. unife.it For example, amino acid-based hubs are being used to create multifunctional molecules with precise control over their architecture. mdpi.com
The design of these new scaffolds often involves a combination of synthetic chemistry and computational modeling. unife.it By understanding the structure-activity relationships of existing amine-containing molecules, researchers can design new scaffolds with improved properties. unife.it This includes the development of scaffolds that are more synthetically accessible, have better drug-like properties, or exhibit novel functionalities. The creation of amine-reactive nanofibers using azlactone-functionalized polymers is one such example, allowing for the introduction of new chemical functionalities to create materials with tailored properties. researchgate.net
Q & A
Q. What methodologies are employed to study the pharmacokinetics of this compound in preclinical models?
- Methodological Answer : Radiolabeled (¹⁴C) compound is administered to rodents, with plasma/tissue samples analyzed via scintillation counting. Compartmental modeling (e.g., NONMEM) calculates absorption/distribution rates. Bile-duct cannulation studies assess enterohepatic recirculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
